molecular formula C7H14ClNO B1369490 2-chloro-N-isobutylpropanamide CAS No. 87603-45-0

2-chloro-N-isobutylpropanamide

Cat. No.: B1369490
CAS No.: 87603-45-0
M. Wt: 163.64 g/mol
InChI Key: DACYGWNELUVMHS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aliphatic Amides

2-Chloro-N-isobutylpropanamide is a chemical compound classified within the broader group of halogenated aliphatic amides. This class of molecules is characterized by an amide functional group attached to an aliphatic carbon chain that contains at least one halogen atom. Specifically, this compound is an α-chloro amide, meaning the chlorine atom is bonded to the carbon atom adjacent to the carbonyl group of the amide. The structure of these compounds, featuring a reactive carbon-halogen bond, makes them valuable intermediates in organic synthesis. rsc.org

The amide functionality itself is a highly significant and frequently utilized functional group in chemical synthesis. rsc.org Amides are generally stable but can be activated to undergo various transformations. mdpi.com The presence of a halogen, particularly on the α-carbon, introduces a site for nucleophilic substitution or radical reactions, significantly enhancing the synthetic utility of the molecule. nih.gov

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.64 g/mol
Purity (typical) 95%
CAS Number 87603-45-0
InChI Key DACYGWNELUVMHS-UHFFFAOYNA-N

Table 1: Physicochemical Properties of this compound. cymitquimica.com

Significance in Contemporary Chemical Synthesis and Derivatization

Halogenated aliphatic amides, such as this compound, are recognized as versatile synthons in organic synthesis. nih.gov Their significance stems from their ability to serve as building blocks for more complex molecules, a role that is crucial in fields like pharmaceutical and agrochemical development. rsc.orgfishersci.at The reactivity of the α-chloro group allows for the introduction of various functionalities through substitution reactions, making these compounds key precursors in derivatization.

The classical approach to synthesizing α-halo amides involves the reaction of an α-haloacetyl halide with an amine. nih.gov This method is a straightforward way to produce these valuable intermediates. Once formed, α-haloamides can participate in a variety of synthetic transformations. For instance, they are employed as electrophiles in carbon-carbon bond-forming reactions, which are fundamental in constructing the carbon skeletons of complex organic molecules. nih.gov The development of metal-catalyzed cross-coupling reactions has further expanded the utility of α-haloamides, enabling the creation of chiral centers with high enantioselectivity. nih.gov

Furthermore, halogenated amides are utilized in the synthesis of heterocyclic structures like piperidines and pyrrolidines, which are prevalent in biologically active compounds. mdpi.com These reactions often proceed through a one-pot process involving amide activation, reduction, and intramolecular cyclization, offering an efficient route to these important scaffolds without the need for expensive or toxic metal catalysts. mdpi.com

Overview of Research Domains Pertaining to this compound Analogues

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the investigation of its more complex analogues is evident, particularly in the realm of medicinal chemistry and drug discovery. The core structure of an N-isobutylpropanamide moiety is found within larger, patented molecules that have been studied for their potential therapeutic applications. ontosight.aiontosight.aiontosight.ai

Research on these analogues often involves their synthesis and evaluation for biological activity. ontosight.ai For example, complex propanamide derivatives incorporating a benzodioxepin or benzoxepin ring system have been patented, indicating their significance in the development of new therapeutic agents. ontosight.aiontosight.ai These compounds are typically investigated for their interactions with biological targets such as proteins, enzymes, or receptors that are implicated in disease pathways. ontosight.aiontosight.ai

The table below lists some complex analogues that share the N-isobutylpropanamide substructure, highlighting the research interest in this chemical motif.

Compound NameResearch Context
(-)-(2R)-2-Amino-N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-N-isobutylpropanamideMentioned in a US patent, suggesting potential as a therapeutic agent. ontosight.ai
(+/-)-2-Methyl-3-((4-nitro)benzylamino)-N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-N-isobutylpropanamideAssociated with a patent and studied for its potential biological activity. ontosight.ai
(+/-)-2-Methyl-3-(benzylmethylamino)-N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-7-ylmethyl)-N-isobutylpropanamidePatented in the United States, indicating its potential significance in medical applications. ontosight.ai

Table 2: Examples of Researched Analogues of this compound.

The study of these analogues underscores the importance of the N-isobutylpropanamide scaffold as a component in the design of novel, biologically active molecules. The derivatization of this core structure allows for the exploration of chemical space and the fine-tuning of pharmacological properties, a common strategy in modern drug discovery. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-5(2)4-9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACYGWNELUVMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607187
Record name 2-Chloro-N-(2-methylpropyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87603-45-0
Record name 2-Chloro-N-(2-methylpropyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2-methylpropyl)propanamide
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Synthetic Methodologies for 2 Chloro N Isobutylpropanamide

Amidation-Based Synthesis Routes

Amidation, the formation of an amide bond, represents the most direct and common approach to synthesizing 2-chloro-N-isobutylpropanamide. These methods can be broadly categorized into direct routes using highly reactive precursors and indirect routes that involve the activation of a carboxylic acid.

Direct Amidation of 2-Chloropropanoyl Precursors with Isobutylamine (B53898)

The most straightforward synthesis of this compound involves the reaction of a reactive 2-chloropropanoyl precursor, typically 2-chloropropanoyl chloride, with isobutylamine. This nucleophilic acyl substitution is a well-established method for amide formation. The reaction is often performed under Schotten-Baumann conditions, which utilize a two-phase solvent system and a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. wikipedia.orglscollege.ac.in

The general mechanism involves the nucleophilic attack of the isobutylamine nitrogen atom on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, yielding the final amide product. A typical procedure involves adding the acid chloride dropwise to a stirred solution of isobutylamine and a base, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534), in a suitable solvent system. nih.gov The use of a biphasic system, such as dichloromethane (B109758) and water, allows the inorganic acid byproduct to be sequestered in the aqueous phase, while the organic product remains in the organic layer. lscollege.ac.in

Table 1: Representative Conditions for Direct Amidation
Parameter Description Example Reference
Acyl Precursor The electrophilic source of the 2-chloropropanoyl group.2-Chloropropanoyl chloride nih.gov
Amine The nucleophilic source of the N-isobutyl group.Isobutylamine-
Base Neutralizes the HCl byproduct.Sodium hydroxide (aq.), Triethylamine lscollege.ac.in
Solvent System Medium for the reaction.Biphasic: Toluene (B28343)/Water or Dichloromethane/Water lscollege.ac.in
Temperature Reaction temperature.0 °C to Room Temperature nih.gov

Indirect Routes via Carboxylic Acid Activation

An alternative to using highly reactive acid chlorides is to start from 2-chloropropanoic acid. This approach requires the use of a coupling agent or activator to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by isobutylamine. This method avoids the handling of moisture-sensitive acid chlorides and offers a milder reaction pathway. catalyticamidation.info

A wide array of activating agents has been developed for amide bond formation. mdpi.com These can be categorized as:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient coupling agents that form activated esters, leading to high yields of the desired amide. catalyticamidation.infofishersci.co.uk

Catalytic Methods: Modern approaches utilize catalysts, such as those based on boron mdpi.com or metals like titanium, hafnium, or iron, to promote the direct amidation of carboxylic acids under dehydrating conditions. mdpi.comresearchgate.net For example, various Lewis acid catalysts can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net

Table 2: Common Activating Agents for Indirect Amidation
Class Activating Agent Byproduct Reference
CarbodiimidesEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Soluble urea fishersci.co.uk
Phosphonium SaltsPyBOPTripyrrolidinophosphine oxide catalyticamidation.info
Uronium SaltsHATUTetramethylurea catalyticamidation.info
Boron-Derived CatalystsBoronic AcidsWater mdpi.com

Chloroacylation Strategies for N-Isobutylpropanamide Derivatives

A conceptually different approach to this compound involves starting with the pre-formed amide, N-isobutylpropanamide, and subsequently introducing the chlorine atom at the alpha (C-2) position. This strategy, known as α-chlorination, relies on the generation of an enol or enolate intermediate from the parent amide, which then reacts with an electrophilic chlorine source.

While direct α-halogenation is a standard transformation for ketones and esters, its application to amides can be more challenging. nih.gov The reaction would typically involve treating N-isobutylpropanamide with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate would then be quenched with an electrophilic chlorine source, like N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom at the α-position. Catalytic or radical-based methods could also be envisioned for this transformation. This synthetic route offers an alternative pathway, particularly if the starting N-isobutylpropanamide is readily available.

Optimization of Reaction Conditions and Efficiency

The efficiency, yield, and purity of the final product in any synthetic route are highly dependent on the reaction conditions. Optimizing parameters such as solvent, catalyst, temperature, and stoichiometry is critical for developing a robust and scalable process.

Solvent Effects and Catalysis

The choice of solvent can significantly influence reaction rates and outcomes. In the direct amidation (Schotten-Baumann) route, the use of a biphasic system is strategic. An organic solvent like dichloromethane or toluene dissolves the reactants and product, while the aqueous phase containing a base like NaOH efficiently neutralizes the generated HCl, preventing side reactions. wikipedia.orglscollege.ac.in

In indirect amidation routes, polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (B52724) are often employed to solubilize the reactants and activating agents. fishersci.co.uk For catalytically driven amidations, the solvent choice is crucial for catalyst stability and activity. For instance, some Lewis acid catalysts may be sensitive to hydrolysis, requiring anhydrous conditions and non-protic solvents. mdpi.com

Catalysis plays a pivotal role in modern amidation chemistry. In direct amidation, the base acts as a catalyst by regenerating the free amine from its protonated form. In indirect methods, a wide range of catalysts are available. Lewis acids like FeCl₃ or Nb₂O₅ can activate the carboxylic acid for direct reaction with an amine, often under solvent-free or high-temperature conditions. mdpi.comresearchgate.net Boronic acid derivatives have emerged as effective organocatalysts that facilitate amide bond formation under milder conditions by forming a reactive mixed anhydride (B1165640) intermediate. mdpi.com

Table 3: Influence of Catalysts and Solvents on Amidation
Method Catalyst/Reagent Solvent Key Function Reference
Schotten-BaumannNaOHWater/DichloromethaneNeutralizes HCl byproduct lscollege.ac.in
Carboxylic Acid ActivationEDC/HOBtDMFForms activated ester fishersci.co.uk
Lewis Acid CatalysisFeCl₃Solvent-freeActivates carbonyl group mdpi.com
OrganocatalysisBoronic AcidTolueneForms mixed anhydride mdpi.com

Stereoselective Synthesis Approaches for this compound Enantiomers

The C-2 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-2-chloro-N-isobutylpropanamide and (S)-2-chloro-N-isobutylpropanamide. The synthesis of a single enantiomer is often required for applications in pharmaceuticals and agrochemicals.

The most common strategy for achieving stereoselectivity is to use an enantiomerically pure starting material. For example, enantiopure 2-chloropropanoyl chloride can be synthesized from the corresponding enantiomers of lactic acid or its esters. A patented method describes the synthesis of D-(+)-2-chloropropionyl chloride (the (R)-enantiomer) from L-ethyl lactate (B86563) via reaction with thionyl chloride, which proceeds with inversion of stereochemistry. patsnap.com

Once the enantiopure 2-chloropropanoyl chloride is obtained, its reaction with isobutylamine under standard amidation conditions typically proceeds with retention of the stereocenter's configuration, as the chiral carbon is not directly involved in the bond-forming or bond-breaking steps of the reaction mechanism. lscollege.ac.in This approach effectively transfers the chirality of the precursor to the final product.

More recently, advanced methods such as photoenzymatic catalysis have been developed for the asymmetric synthesis of α-chloroamides. novartis.comacs.org These cutting-edge techniques employ engineered enzymes to catalyze the formation of the chiral center with high enantioselectivity, offering a powerful alternative to substrate-controlled methods. researchgate.netdocumentsdelivered.comnih.gov

Table 4: Pathway for Enantioselective Synthesis
Step Starting Material Reagent Product Stereochemical Outcome Reference
1L-Ethyl lactate ((S)-enantiomer)Thionyl chloride(R)-2-Chloropropanoyl chlorideInversion patsnap.com
2(R)-2-Chloropropanoyl chlorideIsobutylamine / Base(R)-2-Chloro-N-isobutylpropanamideRetention lscollege.ac.in

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound from the crude reaction mixture are critical steps to obtain a product of high purity. The choice of purification technique depends on the physical state of the compound (solid or liquid) and the nature of the impurities. Assuming this compound is a solid at room temperature, recrystallization is a primary method for purification.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

The process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. Common solvents for the recrystallization of amides include ethanol, methanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexane (B92381). Once the solid is completely dissolved, the solution is allowed to cool slowly and undisturbed to room temperature, and then often placed in an ice bath to maximize crystal formation. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

The purified crystals are then isolated by vacuum filtration, washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor, and then dried under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by its melting point, which should be sharp and within a narrow range for a pure compound, and by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

Technique Description Typical Solvents/Reagents
Extraction Separation of the product from the reaction mixture into an organic solvent.Dichloromethane, Ethyl acetate
Washing Removal of water-soluble impurities from the organic phase.Dilute HCl, Saturated NaHCO₃, Brine
Drying Removal of residual water from the organic phase.Anhydrous MgSO₄ or Na₂SO₄
Recrystallization Purification of the solid product based on differential solubility.Ethanol, Ethyl acetate/Hexane
Chromatography Further purification based on differential adsorption on a stationary phase.Silica (B1680970) gel (for column chromatography)

Chromatographic Techniques

For higher purity requirements or if recrystallization is not effective, column chromatography can be employed. In this technique, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. An appropriate solvent system (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure this compound. The solvent is then evaporated from the combined pure fractions to yield the final product.

The final isolated this compound should be a pure, crystalline solid, whose identity and purity can be confirmed by various analytical methods.

Chemical Reactivity and Transformation of 2 Chloro N Isobutylpropanamide

Nucleophilic Substitution Reactions at the α-Chloro Center

The α-chloro group in 2-chloro-N-isobutylpropanamide renders the adjacent carbon atom susceptible to attack by nucleophiles. These reactions typically proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, solvent, and reaction conditions. Given that the α-carbon is secondary, both pathways are plausible.

Reactivity with Oxygen-Centered Nucleophiles

Oxygen-centered nucleophiles, such as hydroxide (B78521) ions and alkoxides, readily displace the chloride ion to form α-hydroxy or α-alkoxy amides, respectively.

In a reaction with sodium hydroxide, this compound is expected to yield 2-hydroxy-N-isobutylpropanamide. This reaction can proceed through an S(_N)2 mechanism, involving a backside attack by the hydroxide ion.

NucleophileReagent ExampleProductReaction Type
HydroxideSodium Hydroxide (NaOH)2-hydroxy-N-isobutylpropanamideS(_N)2
AlkoxideSodium Methoxide (NaOCH(_3))2-methoxy-N-isobutylpropanamideS(_N)2

The Williamson ether synthesis provides a useful analogy for the reaction with alkoxides, where an alkoxide displaces a halide to form an ether. masterorganicchemistry.com In this case, an α-alkoxy amide is formed. The use of a strong base like sodium hydride to deprotonate an alcohol to form the alkoxide in situ is a common strategy.

Reactivity with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to produce α-amino amides. These reactions are crucial for the synthesis of amino acid derivatives.

With ammonia, the product is 2-amino-N-isobutylpropanamide. The reaction mechanism typically involves nucleophilic attack by the lone pair of the nitrogen atom. youtube.com An excess of ammonia is often used to prevent the product, a primary amine, from acting as a nucleophile and reacting further with the starting material.

NucleophileReagent ExampleProduct
AmmoniaAmmonia (NH(_3))2-amino-N-isobutylpropanamide
Primary AmineMethylamine (CH(_3)NH(_2))2-(methylamino)-N-isobutylpropanamide
Secondary AmineDimethylamine ((CH(_3))(_2)NH)2-(dimethylamino)-N-isobutylpropanamide

Reactivity with Sulfur- and Carbon-Centered Nucleophiles

Thiolates, the sulfur analogs of alkoxides, are potent nucleophiles and are expected to react efficiently with this compound to give α-thio amides.

Carbon-centered nucleophiles, such as cyanide ions and Grignard reagents, can also be employed to form new carbon-carbon bonds at the α-position. The reaction with potassium cyanide would yield 2-cyano-N-isobutylpropanamide. chemguide.co.uk This reaction is a valuable method for chain extension.

Grignard reagents, being strong nucleophiles and bases, present more complex reactivity. While they can potentially displace the chloride, they can also react with the amide proton or the carbonyl group. masterorganicchemistry.com Careful control of reaction conditions is necessary to favor the desired substitution.

NucleophileReagent ExampleProduct
ThiolateSodium thiomethoxide (NaSCH(_3))2-(methylthio)-N-isobutylpropanamide
CyanidePotassium Cyanide (KCN)2-cyano-N-isobutylpropanamide
Grignard ReagentMethylmagnesium Bromide (CH(_3)MgBr)2,N-diisobutylpropanamide (potential)

Amide Bond Transformations and Hydrolytic Stability

Amide bonds are generally characterized by their high stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This imparts a partial double bond character to the C-N bond, making it resistant to cleavage.

Under normal conditions, the amide bond in this compound is stable. However, hydrolysis to propanoic acid and isobutylamine (B53898) can be achieved under forcing acidic or basic conditions with prolonged heating. The rate of hydrolysis is significantly slower than the nucleophilic substitution at the α-chloro center.

Stereochemical Outcomes of Reactions Involving the Chiral Center

The α-carbon in this compound is a chiral center. Consequently, reactions at this center can have specific stereochemical outcomes.

If the reaction proceeds via a pure S(_N)2 mechanism , a complete inversion of stereochemistry at the α-carbon is expected. This is because the nucleophile attacks from the side opposite to the leaving group.

Conversely, if the reaction follows a pure S(_N)1 mechanism , it would proceed through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of the two possible enantiomers.

In practice, reactions at secondary centers like this often proceed through a mixture of S(_N)1 and S(_N)2 pathways, leading to a product with a partial inversion of configuration and some racemization. The exact stereochemical outcome will depend on the specific nucleophile, solvent, and temperature.

Reductive Transformations of the Amide Moiety

The amide group of this compound can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH(_4)). masterorganicchemistry.com However, the presence of the α-chloro group introduces complexity to this transformation.

Studies on the closely related compound, 2-chloro-N-phenylpropanamide, have shown that its reduction with LiAlH(_4) does not simply yield the corresponding chloroamine. Instead, it proceeds through an aziridine (B145994) intermediate, which is then opened reductively. researchgate.net This ring-opening can occur at either of the two carbons of the aziridine ring, leading to a mixture of isomeric amines.

By analogy, the reduction of this compound with LiAlH(_4) is expected to proceed as follows:

Initial reduction of the amide carbonyl to an amine.

Intramolecular nucleophilic attack of the newly formed amino group on the α-carbon, displacing the chloride and forming a 2-methyl-1-isobutylaziridine intermediate.

Reductive opening of the aziridine ring by hydride attack. This can occur at the less substituted carbon to give N-isobutylpropan-2-amine or at the more substituted carbon to give N-isobutylpropan-1-amine.

This process is likely to yield a mixture of N-isobutylpropan-1-amine and N-isobutylpropan-2-amine.

Oxidative Pathways and Stability of this compound

Advanced oxidation processes (AOPs), which generate these radicals, have been shown to effectively degrade chloroacetanilide herbicides. nih.govacs.org The degradation mechanisms for these analogous compounds typically involve several key pathways, which are likely relevant to this compound. These include N-dealkylation, oxidation of alkyl substituents, and cleavage of the amide bond. nih.govresearchgate.net

For instance, the oxidative degradation of the herbicide alachlor (B1666766), a chloroacetanilide, proceeds through the oxidation of the arylethyl group and N-dealkylation. nih.gov Similarly, studies on other chloroacetanilides like acetochlor (B104951), butachlor (B1668075), and metolachlor (B1676510) have identified common degradation products resulting from hydroxyl radical attack, including phenolic and carbonyl derivatives. nih.gov The reactivity of these compounds towards hydroxyl radicals varies, with the order being acetochlor ≈ metolachlor > butachlor ≈ alachlor > propachlor (B1678252). nih.gov

Given the structure of this compound, it is plausible that its oxidative degradation would proceed through similar pathways. The isobutyl group attached to the nitrogen atom is a likely site for initial oxidative attack, leading to hydroxylation and subsequent reactions. The chloroacetyl group is also susceptible to transformation.

The stability of this compound under oxidative conditions is expected to be finite, particularly in the presence of strong oxidizing agents or under conditions that promote the formation of reactive oxygen species. The degradation of the related compound propachlor, for example, is enhanced by metal-activated persulfate, which generates sulfate (B86663) radicals. nih.gov Acidic conditions have been found to favor the degradation of propachlor in such systems. nih.gov

The following table summarizes the primary oxidative transformation pathways observed for structurally related chloroacetamide and chloroacetanilide herbicides, which can be considered as potential pathways for this compound.

Potential Oxidative Pathway Description Relevant Analogues
N-DealkylationRemoval of the N-alkyl (isobutyl) group.Alachlor nih.gov
Alkyl Group OxidationOxidation of the isobutyl or other alkyl substituents, potentially leading to the formation of alcohols, aldehydes, or carboxylic acids.Alachlor nih.gov
Amide Bond CleavageBreaking of the amide linkage, separating the chloroacetyl moiety from the isobutyl amine.Chloroacetamide Herbicides researchgate.net
DechlorinationRemoval of the chlorine atom, a common step in the degradation of chlorinated organic compounds.Chloroacetamide Herbicides nih.gov
HydroxylationIntroduction of a hydroxyl group onto the alkyl chain.Chloroacetanilide Herbicides nih.gov

Research on the ozonation of alachlor has identified a range of high- and low-molecular-weight byproducts. nih.gov High-molecular-weight products often retain the core structure with modifications such as hydroxylation or cyclization, while low-molecular-weight byproducts include various organic acids and inorganic ions. nih.gov The table below lists some of the transformation products identified during the oxidative degradation of related chloroacetamide herbicides.

Transformation Product Parent Compound(s) Oxidative Process
N-(2,6-diethylphenyl)-methyleneamineAlachlorOzonation nih.gov
8-ethyl-quinolineAlachlorOzonation nih.gov
Phenolic derivativesAcetochlor, Alachlor, Butachlor, Metolachlor, PropachlorAnodic Fenton Treatment nih.gov
Carbonyl derivativesAcetochlor, Alachlor, Butachlor, Metolachlor, PropachlorAnodic Fenton Treatment nih.gov
Formic acidAlachlorOzonation / O3/H2O2 nih.gov
Acetic acidAlachlorOzonation / O3/H2O2 nih.gov
Monochloroacetic acidAlachlorOzonation / O3/H2O2 nih.gov
Oxalic acidAlachlorOzonation / O3/H2O2 nih.gov
Chloride ionAlachlorOzonation / O3/H2O2 nih.gov

Design and Synthesis of 2 Chloro N Isobutylpropanamide Derivatives and Analogues

Structural Modification Strategies

Structural modification is systematically approached by altering specific parts of the molecule. These strategies allow for the fine-tuning of physicochemical properties such as lipophilicity, steric bulk, and electronic characteristics.

The N-isobutyl group can be readily modified by employing different primary or secondary amines in the initial amidation reaction with 2-chloropropionyl chloride. This approach allows for the introduction of a wide variety of substituents, including alternative alkyl chains, cycloalkyl, aryl, and heterocyclic moieties. The synthesis of N-aryl 2-chloroacetamides, a related class of compounds, is commonly achieved through the chloroacetylation of the corresponding aryl amine, a principle directly applicable here. researchgate.net For instance, the synthesis of 2-chloro-N-(p-tolyl)propanamide is a well-documented example where isobutylamine (B53898) is replaced with p-toluidine. nih.govnih.gov

These modifications can significantly alter the compound's biological activity and physical properties. The general synthetic route involves the reaction of 2-chloropropionyl chloride with a selected amine, often in the presence of a base like triethylamine (B128534) or in a biphasic system with aqueous sodium hydroxide (B78521) to neutralize the HCl byproduct. researchgate.netnih.gov

Table 1: Examples of N-Substituent Modifications
Starting AmineResulting Derivative NamePotential Property Change
Cyclohexylamine2-chloro-N-cyclohexylpropanamideIncreased lipophilicity and steric bulk
Aniline2-chloro-N-phenylpropanamideIntroduction of aromatic interactions (e.g., π-stacking)
Benzylamine2-chloro-N-benzylpropanamideIncreased steric bulk and potential for aromatic interactions
Propargylamine2-chloro-N-(prop-2-yn-1-yl)propanamideIntroduction of a reactive alkyne handle for click chemistry

Modification of the propanamide core is achieved by using different α-halo acyl chlorides in the initial synthesis. Variations can include changing the length of the alkyl chain, introducing branching, or substituting the hydrogen at the alpha-position. For example, using 2-chloroacetyl chloride would yield the corresponding acetamide (B32628) derivative, 2-chloro-N-isobutylacetamide. sigmaaldrich.com Similarly, using 2-chlorobutanoyl chloride would result in a butanamide analogue.

Introducing substituents at the alpha-position (other than the halogen) can create more complex structures and introduce new stereocenters, further diversifying the chemical space. This strategy relies on the availability of the corresponding substituted acyl chloride starting materials.

Table 2: Backbone and Alpha-Position Modifications
Starting Acyl ChlorideResulting Analogue NameStructural Variation
2-Chloroacetyl chloride2-chloro-N-isobutylacetamideShorter (2-carbon) backbone
2-Chlorobutanoyl chloride2-chloro-N-isobutylbutanamideLonger (4-carbon) backbone
2-Bromo-2-methylpropanoyl bromide2-bromo-N-isobutyl-2-methylpropanamideBranching at the alpha-position

The chlorine atom at the alpha-position is a reactive handle for nucleophilic substitution, enabling its replacement with other halogens or functional groups. The Finkelstein reaction is a classic and efficient method for halogen exchange. wikipedia.orgbyjus.com Treating 2-chloro-N-isobutylpropanamide with sodium iodide (NaI) in acetone (B3395972) drives the equilibrium towards the formation of 2-iodo-N-isobutylpropanamide due to the precipitation of sodium chloride (NaCl) from the acetone solvent. wikipedia.orgbyjus.com Similarly, other alkali metal halides like potassium fluoride (B91410) (KF) can be used, often in polar aprotic solvents like DMF or DMSO, to synthesize the corresponding 2-fluoro derivative. wikipedia.org

Beyond halogen exchange, the α-chloro group can be displaced by a variety of nucleophiles to introduce diverse functionalities. This reactivity is characteristic of α-carbonyl halides. wikipedia.org For example, reaction with sodium azide (B81097) would yield a 2-azido derivative, while reaction with thiols or alkoxides would introduce thioether or ether linkages, respectively. These transformations significantly expand the range of accessible analogues.

Table 3: Halogen Exchange and Functionalization Reactions
ReagentSolventProductReaction Type
Sodium Iodide (NaI)Acetone2-iodo-N-isobutylpropanamideFinkelstein Reaction (Halogen Exchange)
Potassium Fluoride (KF)DMF2-fluoro-N-isobutylpropanamideHalogen Exchange
Sodium Azide (NaN3)DMF/Water2-azido-N-isobutylpropanamideNucleophilic Substitution
Sodium thiomethoxide (NaSMe)Ethanol2-(methylthio)-N-isobutylpropanamideNucleophilic Substitution

Combinatorial and Parallel Synthesis Approaches for Analog Libraries

To efficiently explore the chemical space around this compound, combinatorial and parallel synthesis techniques are employed to generate large libraries of related compounds. researchgate.netnih.gov These methods involve the systematic and repetitive combination of a set of "building blocks." nih.gov

For this target scaffold, a library can be constructed by reacting a diverse set of amines (representing the N-substituent) with a set of α-halo acyl chlorides (representing the backbone) in a grid format, typically using multi-well plates. Each well contains a unique combination of one amine and one acyl chloride, allowing for the rapid synthesis of hundreds of distinct analogues. This solution-phase parallel synthesis approach is a common strategy for generating libraries of small molecules for screening purposes. researchgate.net The resulting crude products can then be subjected to high-throughput purification and analysis.

Regioselectivity and Stereoselectivity in Derivative Synthesis

Control over regioselectivity and stereoselectivity is crucial for synthesizing well-defined derivatives.

Regioselectivity: The primary synthesis of this compound and its derivatives from an α-chloro acyl chloride and an amine is inherently regioselective. The acylation reaction occurs exclusively at the amine's nitrogen atom, and not at other potential reactive sites. Subsequent nucleophilic substitution reactions, such as the Finkelstein reaction, are also highly regioselective, occurring specifically at the α-carbon due to the activation by the adjacent carbonyl group and the presence of a good leaving group (the chloride ion). In some cases, such as the alkylation of 5-aryl-4-trifluoroacetyltriazoles with 2-chloro-N,N-dimethylacetamide, high regioselectivity has also been observed. nih.gov

Stereoselectivity: The α-carbon of this compound is a chiral center. The synthesis using standard 2-chloropropionyl chloride, which is typically racemic, will result in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity requires one of two main strategies:

Chiral Starting Materials: The use of enantiomerically pure starting materials, such as (S)-2-chloropropionyl chloride or (R)-2-chloropropionyl chloride, will lead to the formation of the corresponding enantiomerically enriched product.

Stereoselective Reactions: For subsequent modifications at the chiral center, the stereochemistry of the reaction is critical. Nucleophilic substitution via an SN2 mechanism, such as the Finkelstein reaction, proceeds with an inversion of configuration at the chiral center. byjus.com Therefore, reacting (S)-2-chloro-N-isobutylpropanamide with sodium iodide would yield (R)-2-iodo-N-isobutylpropanamide. This predictable stereochemical outcome is a powerful tool in the synthesis of specific stereoisomers.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Theoretical Foundations of SAR/QSAR for 2-Chloro-N-isobutylpropanamide Scaffold

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.orgbionity.com For the this compound scaffold, this means its herbicidal or other biological effects are determined by the combined influence of its constituent parts: the propanamide backbone, the chlorine atom at the alpha position, and the N-isobutyl substituent.

A QSAR model for this scaffold would take the form of a mathematical equation: Activity = f (Structural Descriptors) + error wikipedia.org

Here, "Activity" refers to a measurable biological effect (e.g., inhibition of a target enzyme, herbicidal potency). The "Structural Descriptors" are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. fiveable.menih.gov By analyzing a series of related compounds (a training set) where both the structures and activities are known, statistical and machine learning methods can define the function f, creating a model capable of predicting the activity of new, untested molecules. fiveable.menih.gov This predictive capability is crucial for optimizing lead compounds and prioritizing the synthesis of novel derivatives with potentially enhanced activity. elsevierpure.com

Influence of Substituent Variations on Molecular Interactions

In any SAR study, systematic modification of the molecular scaffold reveals which chemical groups are critical for biological activity. For this compound, the N-substituent and the halogen atom are key points for variation and analysis.

The N-isobutyl group plays a significant role in defining the molecule's interaction with its biological target. Its size, shape (steric properties), and electron-donating nature (electronic properties) are critical. Studies on related N-alkyl and N-aryl amides have consistently shown that modifications to the N-substituent can dramatically alter biological activity. nih.govnih.govresearchgate.net

Steric Effects : The bulk and spatial arrangement of the N-substituent can influence how well the molecule fits into a binding pocket of a target protein or enzyme. A substituent that is too large may cause steric hindrance, preventing optimal binding, while a smaller group might not fill the pocket effectively, leading to weaker interactions. The branched nature of the isobutyl group in this compound, for example, presents a different steric profile compared to a linear N-butyl group or a smaller N-ethyl group, which could be crucial for its specific activity. Variations in the steric profile of N-substituents have been shown to significantly affect the activity of related compounds. nih.gov

Table 1: Hypothetical Influence of N-Substituent Properties on Activity
N-SubstituentKey Steric PropertyKey Electronic PropertyPotential Impact on Target Interaction
-CH3 (Methyl)SmallWeakly Electron-DonatingMay be too small to fill binding pocket, leading to reduced van der Waals contacts.
-CH2CH(CH3)2 (Isobutyl)Branched, Medium BulkElectron-DonatingProvides a specific steric profile that may be optimal for fitting into a defined hydrophobic pocket.
-C(CH3)3 (tert-Butyl)BulkyStrongly Electron-DonatingMay be too large, causing steric clash with the binding site and preventing proper orientation.
-CH2Ph (Benzyl)Bulky, AromaticInductively Withdrawing, Resonantly Donating/WithdrawingIntroduces potential for π-π stacking interactions but with a significantly different shape and electronic profile.

The chlorine atom at the alpha-carbon (the "2-chloro" position) is a critical feature of the this compound scaffold and is characteristic of the broader class of chloroacetamide herbicides. acs.org Halogenation is a common strategy in drug and agrochemical design to modulate a molecule's properties. eurochlor.org

The presence of chlorine significantly impacts the molecule's reactivity and binding affinity:

Electronegativity and Reactivity : Chlorine is highly electronegative, creating a dipole that makes the alpha-carbon electrophilic. This enhanced reactivity is believed to be central to the mechanism of action for many chloroacetamide herbicides, which involves a nucleophilic substitution reaction with thiol groups (e.g., from glutathione) in the target organism. nih.govmdpi.com

Halogen Bonding : The chlorine atom can participate in halogen bonds, which are non-covalent interactions between a halogen atom (the donor) and a Lewis base (the acceptor, e.g., an oxygen or nitrogen atom in a protein). medchem-ippas.eumedchem-ippas.eursc.org Although weaker than traditional hydrogen bonds, halogen bonds are directional and can contribute significantly to the stability and specificity of a ligand-receptor complex, thereby enhancing biological activity. nih.govnih.gov

Lipophilicity : The introduction of a chlorine atom generally increases the molecule's lipophilicity (fat-solubility). This can improve its ability to cross biological membranes and reach its target site within the cell.

Empirical studies have often shown that introducing a chlorine atom at a specific position can substantially improve a molecule's intrinsic biological activity. eurochlor.org

Computational Approaches in SAR/QSAR Modeling

Modern QSAR studies rely heavily on computational methods to calculate molecular descriptors and build predictive models using statistical and machine learning techniques. nih.gov

The first step in building a QSAR model is to represent the molecular structure numerically using molecular descriptors. ucsb.edu These descriptors are calculated from the 2D or 3D structure of the molecule and can be categorized into several classes. hufocw.orgresearchgate.net The process of choosing the most relevant descriptors is known as feature selection, which is critical for creating a simple, robust, and interpretable model. elsevierpure.comresearchgate.net

For a molecule like this compound, relevant descriptors would include:

Constitutional Descriptors : Simple counts of atoms, bonds, molecular weight, etc.

Topological Descriptors : Describe atomic connectivity, such as branching indices.

Physicochemical Descriptors : Properties like the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and Topological Polar Surface Area (TPSA), which relates to membrane permeability. nih.gov

Electronic Descriptors : Quantify the electronic properties, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu

Geometrical (3D) Descriptors : Describe the 3D shape of the molecule, including molecular volume and surface area.

Table 2: Common Molecular Descriptors Relevant to QSAR Modeling
Descriptor ClassExample DescriptorInformation Encoded
ConstitutionalMolecular Weight (MW)Overall size and mass of the molecule.
PhysicochemicallogPLipophilicity and tendency to partition into nonpolar environments.
PhysicochemicalTopological Polar Surface Area (TPSA)Sum of surface areas of polar atoms; relates to hydrogen bonding capacity and permeability.
TopologicalNumber of Rotatable Bonds (nRotb)Molecular flexibility.
ElectronicHOMO/LUMO EnergiesElectron-donating/accepting ability and chemical reactivity.
GeometricalSolvent-Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent, indicating potential for interaction.

Once a set of relevant descriptors is selected, machine learning (ML) algorithms are used to find the mathematical relationship between these descriptors and the observed biological activity. mdpi.com The use of ML has become standard in QSAR, allowing for the modeling of complex, non-linear relationships that are common in biology. springernature.com

Several types of algorithms are frequently employed:

Linear Methods : Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build simple, interpretable linear models. fiveable.me

Support Vector Machines (SVM) : A powerful algorithm for both classification (active vs. inactive) and regression (predicting a continuous activity value). SVM is particularly effective at handling high-dimensional data and modeling non-linear relationships by using kernel functions. acs.orgquantumzeitgeist.comcresset-group.comacs.orgnih.gov

Artificial Neural Networks (ANN) : Inspired by the structure of the brain, ANNs are highly flexible models capable of capturing extremely complex and non-linear patterns in data. nih.govd4-pharma.comacs.org Deep Learning, a more advanced form of ANN, is increasingly being used for its ability to automatically extract relevant features from raw data representations like molecular graphs. nih.govspringernature.com

Ensemble Methods : Algorithms like Random Forest build a multitude of simple models (decision trees) and combine their predictions to produce a final result that is more accurate and robust than any individual model.

The ultimate goal is to develop a validated QSAR model that can accurately predict the biological activity of new compounds, thereby accelerating the discovery and optimization of novel agrochemicals or pharmaceuticals based on the this compound scaffold. nih.gov

Table 3: Machine Learning Algorithms in QSAR Modeling
AlgorithmTypePrimary Use in QSAR
Multiple Linear Regression (MLR)Linear RegressionModeling linear relationships between descriptors and activity. Simple and interpretable.
Support Vector Machine (SVM)Kernel-basedHandles complex, non-linear relationships and is robust with high-dimensional descriptor sets. cresset-group.com
Artificial Neural Network (ANN)Non-linear Regression/ClassificationHighly flexible for capturing complex, non-linear patterns. acs.org
Random Forest (RF)Ensemble (Decision Trees)Provides high accuracy and robustness; less prone to overfitting than single decision trees.

Elucidation of Key Structural Features for Desired Outcomes

For chloroacetamide herbicides, the desired outcome is typically potent herbicidal activity against a range of weed species, coupled with selectivity that spares the desired crop. The key structural features influencing this activity can be broken down into three main regions of the molecule: the chloroacetyl group, the N-substituent, and the amide linkage.

The Chloroacetyl Group: The α-chloroacetamide moiety is a critical component for the herbicidal action of this class of compounds. The chlorine atom is essential for the molecule's reactivity, which is believed to involve the inhibition of very-long-chain fatty acid synthesis in susceptible plants. Modifications to this group, such as the replacement of chlorine with other halogens or functional groups, generally lead to a significant decrease or loss of herbicidal activity.

The N-substituent: The nature of the substituent on the nitrogen atom plays a crucial role in determining the potency and selectivity of the herbicide. In the case of this compound, this is an isobutyl group. Studies on various N-substituted chloroacetamides have revealed that the size, shape, and lipophilicity of this substituent are key determinants of activity.

For instance, research on a series of N-(1-alkenyl)-2-chloroacetamides demonstrated that aryl substituents at the 1-position of the alkenyl moiety were active against paddy field weeds. jst.go.jp This highlights the importance of the steric and electronic properties of the N-substituent. A 2,6-dialkyl substituted phenyl moiety has often been considered essential for high herbicidal activity in many commercial chloroacetamide herbicides. jst.go.jp However, the discovery of active compounds without this specific feature, such as 2-chloro-N-methyl-N-(2-methyl-1-phenylpropen-1-yl)acetamide, indicates that other structural configurations can also lead to potent herbicidal effects. jst.go.jp

The isobutyl group in this compound is a relatively small, branched alkyl group. Its size and lipophilicity would influence the compound's ability to penetrate plant tissues and bind to its target site. It is plausible that variations in the branching and chain length of this alkyl group would significantly impact herbicidal efficacy.

The Propanamide Moiety: In this compound, the core is a propanamide. The presence of a methyl group on the carbon adjacent to the carbonyl (the α-carbon) can introduce chirality, which may lead to differences in activity between stereoisomers. Studies on related compounds have shown that stereoisomerism can play a significant role in biological activity. nih.gov

The following table summarizes the general structural features and their importance for the herbicidal activity of chloroacetamide and propanamide derivatives, which can be extrapolated to infer the potential SAR of this compound.

Molecular FragmentStructural FeatureGeneral Importance for Herbicidal Activity
Chloroacetyl Group α-Chloro atomEssential for reactivity and herbicidal action.
N-substituent Size, shape, lipophilicityModulates potency, selectivity, and transport within the plant.
Aryl vs. Alkyl groupsBoth can confer activity, with specific substitutions being critical.
Propanamide Core α-Methyl groupCan introduce chirality, potentially leading to stereospecific activity.

It is important to note that while these general principles provide a framework for understanding the potential SAR of this compound, dedicated research on this specific compound and its analogs would be necessary to elucidate the precise structural features that govern its desired outcomes.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N Isobutylpropanamide

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of electron distribution, molecular geometry, and energetic stability.

Electronic Structure and Bonding Analysis

The electronic structure of 2-chloro-N-(p-tolyl)propanamide has been investigated using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set. jst.org.injst.org.in Such studies reveal the distribution of electrons and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For 2-chloro-N-(p-tolyl)propanamide, these electronic properties have been calculated to understand its reactivity. jst.org.in

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are rich or deficient in electrons. Electrophilic sites, which are susceptible to nucleophilic attack, are characterized by positive electrostatic potential, while nucleophilic sites, prone to electrophilic attack, show negative potential.

Optimized Geometry: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy geometry. This provides precise information on bond lengths, bond angles, and dihedral (torsion) angles. Experimental studies on 2-chloro-N-(p-tolyl)propanamide using X-ray diffraction have provided data that can be compared with these computational results. researchgate.netnih.gov The calculated optimized parameters generally show good agreement with experimental findings. jst.org.in

Below is a table showcasing selected optimized geometric parameters for 2-chloro-N-(p-tolyl)propanamide, derived from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.2233 Å
Bond LengthN-C (amide)1.3448 Å
Torsion AngleC-N-C-C179.00°

Note: Data is for 2-chloro-N-(p-tolyl)propanamide as a representative molecule. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 2-chloro-N-isobutylpropanamide, rotations around the C-N, C-C, and other single bonds can lead to various conformers with different energies.

Computational methods are employed to explore the potential energy surface (PES) of the molecule. The PES is a mathematical landscape that maps the energy of the molecule as a function of its geometry. By scanning key dihedral angles and performing geometry optimizations, researchers can identify the low-energy conformers (local minima) and the transition states that connect them. mdpi.com For the related 2,2-dimethylpropane-1,3-diaminium cation, a conformational analysis revealed that the anti-anti-conformation represents the global minimum on the potential energy surface. mdpi.com A similar approach can be applied to this compound to identify its most stable conformations, which are crucial for understanding its biological activity and interactions.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a potential reaction of interest is nucleophilic substitution at the carbon atom bearing the chlorine atom. This could proceed via an SN1 or SN2 mechanism.

Transition State Theory: To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

SN1 Mechanism: This two-step mechanism would involve the departure of the chloride ion to form a carbocation intermediate, followed by the attack of a nucleophile. masterorganicchemistry.comlibretexts.org Computational modeling can be used to calculate the energy of this carbocation intermediate and the transition states leading to and from it. libretexts.org

SN2 Mechanism: This is a one-step process where the nucleophile attacks as the leaving group departs. A single transition state would be modeled for this concerted mechanism.

By calculating the energy barriers for both pathways, it is possible to predict which mechanism is more favorable under specific conditions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor).

For this compound, MD simulations could be used to:

Explore its conformational flexibility in an aqueous solution.

Study its interaction with a target protein, providing insights into its binding mode and stability within the binding site.

Calculate thermodynamic properties such as free energies of binding or solvation.

Ligand-Based and Structure-Based Computational Design Methodologies

Computational methods are integral to modern drug discovery and materials science. Both ligand-based and structure-based approaches can be hypothetically applied to this compound for the design of new molecules with desired properties.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. Methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. nih.govresearchgate.net A QSAR model could be developed for a series of N-substituted 2-chloropropanamides to correlate their chemical structures with a specific activity. nih.gov

Structure-Based Design: When the 3D structure of the target (e.g., an enzyme or receptor) is available, structure-based methods can be used. Molecular docking would be a key technique to predict the preferred binding orientation of this compound within the target's active site. This information can then be used to design modifications to the molecule to improve its binding affinity and selectivity.

Predictive Modeling of Reactivity and Stability

Predictive models, often leveraging machine learning and quantum chemical descriptors, can be used to estimate the reactivity and stability of molecules. nih.gov

Reactivity Descriptors: Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. jst.org.in These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in the electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors, calculated for 2-chloro-N-(p-tolyl)propanamide, provide a quantitative measure of its expected reactivity. jst.org.in

Stability Modeling: Predictive models can also be used to assess the chemical stability of a compound, for instance, its susceptibility to hydrolysis or oxidation. By building models based on large datasets of known reaction outcomes, it is possible to predict whether a new molecule like this compound will be stable under certain conditions or what degradation products might form.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-chloro-N-isobutylpropanamide, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment within the molecule.

One-Dimensional (¹H, ¹³C) NMR Techniques

One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in a molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the amide group is expected to have the largest chemical shift, typically in the range of 160-180 ppm. The carbon atom bonded to the chlorine will also be significantly downfield due to the electronegative effect of the halogen. The carbons of the isobutyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 CH₃ 1.75 (d) 22.5
2 CH 4.45 (q) 55.0
3 C=O - 169.0
4 NH 6.50 (br s) -
5 CH₂ 3.10 (t) 47.0
6 CH 1.80 (m) 28.5
7 CH₃ 0.90 (d) 20.0
8 CH₃ 0.90 (d) 20.0

Note: Predicted values are based on computational models and may vary from experimental results. d = doublet, q = quartet, t = triplet, m = multiplet, br s = broad singlet.

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks are expected between the N-H proton and the adjacent CH₂ protons of the isobutyl group. The CH₂ protons will also show a correlation to the CH methine proton, which in turn will correlate with the two equivalent CH₃ groups. On the other side of the amide bond, the CH methine proton of the propanamide moiety will show a correlation with its adjacent CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the proton signal at approximately 4.45 ppm will correlate with the carbon signal around 55.0 ppm, confirming the C-H bond at position 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments. Key HMBC correlations would include the N-H proton showing a correlation to the carbonyl carbon (C3), and the CH₂ protons (H5) also correlating to the carbonyl carbon. The protons of the methyl group on the propanamide side (H1) would show a correlation to the carbonyl carbon (C3) and the methine carbon (C2).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate determination of the molecular weight of a compound. For this compound (C₇H₁₄ClNO), the expected exact mass can be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, resulting in M+ and M+2 peaks.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

McLafferty rearrangement: If sterically feasible, a hydrogen atom from the isobutyl group could be transferred to the carbonyl oxygen, followed by cleavage of the intervening C-C bond.

Cleavage of the C-Cl bond: Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.

Cleavage of the amide bond: The C-N bond can also undergo cleavage.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion
163/165 [M]⁺ (Molecular ion)
128 [M - Cl]⁺
106/108 [CH(CH₃)ClC(O)NH]⁺
90/92 [CH(CH₃)ClC(O)]⁺
72 [NHCH₂(CH(CH₃)₂)]⁺
57 [CH(CH₃)₂CH₂]⁺

Note: m/z values are for the most abundant isotopes. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and alkyl halide functional groups.

N-H Stretch: A moderate to strong absorption band is expected in the region of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated around 1680-1630 cm⁻¹, which is characteristic of the carbonyl stretching vibration in a secondary amide.

N-H Bend (Amide II band): A medium to strong absorption is expected in the region of 1550-1510 cm⁻¹ due to the N-H bending vibration.

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl groups.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350-3250 N-H Stretch Secondary Amide
3000-2850 C-H Stretch Alkyl
1680-1630 C=O Stretch (Amide I) Secondary Amide
1550-1510 N-H Bend (Amide II) Secondary Amide
800-600 C-Cl Stretch Alkyl Halide

Note: These are general ranges and the exact peak positions can vary.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the assessment of purity and the separation of isomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools frequently employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities.

For routine purity analysis, a reversed-phase HPLC method is typically employed. A common setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as deionized water, often with a pH modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bond exhibits absorbance in the low UV region (around 200-220 nm). creative-proteomics.com

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. The area of the main peak corresponding to the compound is compared to the total area of all peaks, including those of any impurities. This "area percent" method provides a quantitative measure of the sample's purity.

Isomer Separation by Chiral HPLC:

Given that this compound possesses a chiral center at the second carbon of the propanamide chain, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Direct separation of enantiomers can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a variety of chiral compounds. asianpubs.org The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, resulting in two distinct peaks in the chromatogram. chromatographyonline.com

Below is a representative data table illustrating the results of a hypothetical HPLC purity analysis of a this compound sample.

Table 1: Representative HPLC Data for Purity Assessment of this compound
Peak No.Retention Time (min)Peak AreaArea %Identity
12.54150230.45Impurity A
24.88330506799.10This compound
36.12147890.45Impurity B

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique used for the analysis of volatile compounds. For the analysis of this compound, a prior derivatization step might be considered to enhance its volatility and thermal stability, although direct analysis is often possible.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column, often coated with a stationary phase like a wax (e.g., polyethylene (B3416737) glycol) or a mid-polarity phase (e.g., 5% phenyl-polydimethylsiloxane), separates the components of the sample based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated for each component.

The mass spectrum of this compound would be expected to show characteristic fragmentation patterns. The molecular ion peak [M]+• would confirm the molecular weight of the compound. Common fragmentation pathways for amides include the cleavage of the N-CO bond and McLafferty rearrangements. nih.govlibretexts.org The presence of a chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the 35Cl and 37Cl isotopes). whitman.edu

GC-MS is a powerful tool for purity assessment as it can separate and identify volatile impurities with high confidence. It can also be used for isomer separation, particularly if chiral stationary phases are employed in the gas chromatograph.

Below is a hypothetical table of expected mass fragments for this compound in a GC-MS analysis.

Applications of 2 Chloro N Isobutylpropanamide in Agrochemical Research

Precursor Role in Agrochemical Compound Synthesis

In the synthesis of agrochemicals, particularly herbicides, 2-chloro-N-isobutylpropanamide serves as a valuable intermediate or building block. The chloroacetamide functional group is a key reactive moiety that allows for the construction of more complex molecules. The synthesis of chloroacetamide herbicides typically involves the reaction of a secondary amine with chloroacetyl chloride or a related chloro-functionalized acyl chloride. In this context, this compound can be synthesized by the reaction of isobutylamine (B53898) with 2-chloropropionyl chloride.

The resulting this compound can then be further modified. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various other functional groups, leading to the creation of a diverse library of compounds for screening as potential agrochemicals. For instance, the chlorine can be displaced by thiols, alcohols, or other nucleophiles to generate new chemical entities with potentially desirable biological activities.

Reactant 1 Reactant 2 Product Significance in Agrochemical Synthesis
Isobutylamine2-Chloropropionyl chlorideThis compoundFormation of the core chloroacetamide structure.
This compoundNucleophile (e.g., R-SH, R-OH)Substituted N-isobutylpropanamideDiversification of the lead compound to explore structure-activity relationships.

Research into Herbicidal Mechanisms and Development (Focus on molecular action, not efficacy data)

The herbicidal activity of chloroacetamides is primarily attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are essential components of plant cell membranes and are crucial for various developmental processes, including cell division and expansion.

The molecular mechanism of action involves the inhibition of enzymes known as VLCFA elongases. It is proposed that the electrophilic carbon atom of the chloroacetyl group in chloroacetamide herbicides covalently binds to a critical cysteine residue in the active site of these elongase enzymes. This irreversible binding inactivates the enzyme, leading to a depletion of VLCFAs and ultimately causing the death of the plant.

While specific studies on the molecular action of this compound are not extensively documented, its structural similarity to other well-known chloroacetamide herbicides strongly suggests that it would operate through the same fundamental mechanism. Research in this area focuses on understanding the precise interactions between the chloroacetamide molecule and the target enzyme at a molecular level. This knowledge is critical for the development of new herbicides with improved selectivity and efficacy.

Target Enzyme Mechanism of Inhibition Molecular Consequence Physiological Effect
Very-long-chain fatty acid (VLCFA) elongasesCovalent modification of active site cysteine residueInhibition of VLCFA biosynthesisDisruption of cell membrane formation, inhibition of cell division and growth

Exploration of Bioactive Agrochemical Derivatives (excluding safety/toxicity)

The chemical structure of this compound provides a scaffold that can be systematically modified to explore the synthesis of new bioactive agrochemical derivatives. The isobutyl group, the propanamide backbone, and the chlorine atom all represent points for chemical modification to investigate structure-activity relationships (SAR).

Researchers in this field synthesize a variety of analogues by:

Varying the N-alkyl substituent: Replacing the isobutyl group with other alkyl or aryl groups can influence the compound's lipophilicity, steric profile, and binding affinity to the target enzyme.

Modifying the acyl chain: Altering the propanamide portion of the molecule can also impact its biological activity.

Replacing the chlorine atom: Introducing other leaving groups or functional moieties can lead to derivatives with different reactivity and target interactions.

These systematic modifications allow scientists to build a comprehensive understanding of how different structural features contribute to the herbicidal activity of this class of compounds. This knowledge is instrumental in designing new molecules with optimized properties.

Structural Modification Rationale Potential Impact on Bioactivity
Alteration of the N-isobutyl groupTo probe the steric and electronic requirements of the enzyme's binding pocket.Changes in binding affinity and selectivity.
Modification of the propanamide backboneTo assess the importance of the acyl chain length and substitution.Influence on compound stability and target interaction.
Substitution of the chlorine atomTo explore different reactive moieties for covalent modification of the target enzyme.Altered reactivity and potential for overcoming resistance.

Structure-Based Design of Novel Agrochemicals

With advancements in structural biology and computational chemistry, the structure-based design of novel agrochemicals has become an increasingly powerful approach. If the three-dimensional structure of the target enzyme (VLCFA elongase) is known, researchers can use computational modeling and docking studies to design new chloroacetamide derivatives with improved binding affinity and selectivity.

In this process, the structure of this compound can serve as a starting point or a reference compound. Molecular modeling software can be used to visualize how the molecule fits into the active site of the enzyme. This allows for the rational design of new analogues that are predicted to have enhanced interactions with key amino acid residues in the binding pocket.

For example, computational models might suggest that extending the alkyl chain or introducing a specific functional group at a particular position on the isobutyl moiety could lead to a more favorable binding orientation. These in silico predictions can then guide the synthesis of a smaller, more focused library of compounds for biological evaluation, thereby accelerating the discovery process for new and effective herbicides.

Computational Tool Application in Agrochemical Design Information Gained
Molecular DockingPredicting the binding mode and affinity of this compound and its derivatives to the target enzyme.Identification of key interactions and potential sites for modification.
3D-QSARDeveloping quantitative models that relate the chemical structure of a series of compounds to their biological activity.Prediction of the activity of novel, unsynthesized compounds.
Molecular Dynamics SimulationsSimulating the dynamic behavior of the ligand-enzyme complex over time.Understanding the stability of binding and the role of conformational changes.

Future Research Directions and Unresolved Challenges for 2 Chloro N Isobutylpropanamide

Development of Green Chemistry Approaches for Synthesis

The synthesis of amides, including 2-chloro-N-isobutylpropanamide, has traditionally relied on methods that can generate significant chemical waste. A primary future research direction is the development of more environmentally benign, or "green," synthetic routes.

Current Synthetic Approaches and Their Limitations

A common method for synthesizing similar chloroacetamides involves the reaction of an amine with a chloroacetyl chloride. sciencemadness.org For this compound, this would involve the reaction of isobutylamine (B53898) with 2-chloropropionyl chloride. While effective, this method often uses hazardous reagents and can produce stoichiometric amounts of waste, such as hydrogen chloride.

Future Green Approaches

Future research should focus on catalytic methods that avoid the use of highly reactive starting materials and minimize waste. This could include:

Direct Amidation: Investigating the direct coupling of 2-chloropropanoic acid and isobutylamine. This approach, while thermodynamically challenging, would produce water as the only byproduct. Research in this area would involve the development of novel catalysts that can facilitate this reaction under mild conditions.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic solvents.

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and potentially reduce energy consumption.

A comparative table of traditional versus potential green synthesis approaches is presented below:

FeatureTraditional Synthesis (Amine + Acyl Chloride)Future Green Synthesis (Direct Amidation)
Starting Materials Isobutylamine, 2-chloropropionyl chlorideIsobutylamine, 2-chloropropanoic acid
Byproducts Hydrogen chloride (HCl)Water (H₂O)
Catalyst Often requires a base to neutralize HClRequires a specialized catalyst
Environmental Impact Higher potential for hazardous wasteSignificantly lower waste generation

Exploration of Novel Catalytic Reactions and Transformations

The development of novel catalytic systems is paramount for advancing the synthesis and derivatization of this compound.

Homogeneous and Heterogeneous Catalysis

Research into both homogeneous and heterogeneous catalysts could yield significant improvements in synthetic efficiency.

Homogeneous Catalysts: Transition metal complexes, particularly those based on ruthenium, rhodium, or palladium, could be explored for their ability to catalyze the amidation reaction under milder conditions.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as zeolites or metal oxides, offers the advantage of easier separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles.

Biocatalysis

The use of enzymes as catalysts (biocatalysis) represents a promising frontier. Lipases, for example, have been shown to catalyze amide bond formation under mild, aqueous conditions. Future research could involve screening for or engineering enzymes that are highly selective and efficient for the synthesis of this compound.

Integration of Advanced Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning are poised to revolutionize chemical research. For this compound, AI can be a powerful tool in several areas.

Predictive Modeling and Reaction Optimization

AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. This can be applied to:

Yield Prediction: Predicting the yield of a synthetic route to this compound under various conditions (e.g., temperature, catalyst, solvent).

Reaction Condition Optimization: Identifying the optimal set of reaction parameters to maximize yield and minimize byproducts, thereby reducing experimental effort and resource consumption.

Discovery of Novel Derivatives

Generative AI models can be used to design novel molecules with desired properties. By inputting the core structure of this compound and specifying desired characteristics (e.g., enhanced herbicidal activity, reduced toxicity), AI could propose new derivatives for synthesis and testing. This accelerates the discovery process for new and improved compounds within the chloroacetamide family.

AI ApplicationPotential Impact on this compound Research
Predictive Modeling Faster optimization of synthetic routes
Generative Design Rapid identification of potentially superior derivatives
Data Analysis Uncovering structure-activity relationships from experimental data

Addressing Stereochemical Control in Complex Derivatizations

The this compound molecule contains a stereocenter at the carbon atom bearing the chlorine atom. This means it can exist as two enantiomers (non-superimposable mirror images). The biological activity of these enantiomers can differ significantly. Therefore, controlling the stereochemistry during synthesis and derivatization is a critical challenge.

Asymmetric Synthesis

Future research should focus on developing asymmetric synthetic methods to produce single enantiomers of this compound. This could involve:

Chiral Catalysts: The use of chiral catalysts that can direct the reaction to form one enantiomer preferentially.

Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to one of the starting materials to guide the stereochemical outcome of the reaction.

Stereoselective Derivatization

When modifying the this compound structure, it will be important to control the formation of new stereocenters. This requires a deep understanding of the reaction mechanisms and the use of stereoselective reagents and catalysts. For instance, in reactions to replace the chlorine atom, the stereochemical outcome (inversion or retention of configuration) will need to be carefully controlled.

The ability to selectively synthesize and test individual stereoisomers is crucial for understanding the structure-activity relationship and for developing more effective and potentially safer chemical products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-isobutylpropanamide, and how can reaction efficiency be optimized?

  • Methodology : The Schotten-Baumann reaction is a robust method for amide bond formation. For example, reacting acyl chlorides (e.g., 2-(4-isobutylphenyl)propanoyl chloride) with amines (e.g., 2-chloroethylamine derivatives) in dichloromethane, followed by excess trimethylamine, achieves yields >80% within 30 minutes . Optimization involves:

  • Stoichiometry : Maintain a 1:1 molar ratio of acyl chloride to amine.
  • Solvent : Use anhydrous dichloromethane to minimize hydrolysis.
  • Catalyst : Trimethylamine (1.5 equivalents) enhances nucleophilicity of the amine.
  • Monitoring : TLC (petroleum ether:diethyl ether = 1:1) confirms completion .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • ¹³C NMR : Predicts carbonyl (C=O) resonance at ~170 ppm and chloroalkane (C-Cl) at ~45 ppm, validated against analogs like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks; compare with theoretical molecular weight (e.g., 217.7 g/mol for C₈H₁₅ClNO).
    • Purity Assessment :
  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Retention times should match standards .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides).
  • Waste Disposal : Segregate halogenated waste and coordinate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during synthesis under varying conditions?

  • Case Study : If yields drop below 50% in humid environments:

  • Hypothesis : Hydrolysis of the acyl chloride intermediate may occur.
  • Validation : Monitor reaction progress via FT-IR for loss of acyl chloride C=O stretch (~1800 cm⁻¹).
  • Solution : Use molecular sieves or anhydrous solvents to control moisture .
    • Statistical Tools : Apply factorial design (e.g., varying temperature, solvent polarity) to identify critical parameters .

Q. What strategies optimize the stability of this compound during storage?

  • Degradation Pathways : Chloroamide compounds are prone to hydrolysis and photodegradation.
  • Stabilization :

  • Temperature : Store at –20°C in amber vials to prevent light-induced decomposition.
  • Matrix : Lyophilize and store under argon to minimize oxidative side reactions .

Q. How can researchers design experiments to study the reactivity of this compound with nucleophiles?

  • Experimental Framework :

  • Kinetic Studies : Use stopped-flow UV-Vis to track displacement of the chloro group by azide or thiols.
  • Mechanistic Probes : Compare activation energies (ΔG‡) via Arrhenius plots under varying pH .
    • Computational Support : DFT calculations (e.g., Gaussian09) model transition states and predict regioselectivity .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed?

  • Root Causes : Impurities (e.g., residual solvents) or diastereomer formation.
  • Resolution :

  • Purification : Re-crystallize from ethanol/water mixtures to remove byproducts.
  • Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.